Tributyltin hydroxide

Environmental Chemistry Speciation Analysis Organometallic Chemistry

Tributyltin hydroxide (TBT-OH), CAS 1067-97-6, is a triorganotin compound with the molecular formula C12H29OSn and a molecular weight of 308.07 g/mol. It belongs to the broader tributyltin (TBT) class, which serves as the active biocide in antifouling paints, wood preservatives, and industrial antifungal treatments.

Molecular Formula C12H28OSn
Molecular Weight 307.06 g/mol
CAS No. 1067-97-6
Cat. No. B1312309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyltin hydroxide
CAS1067-97-6
Molecular FormulaC12H28OSn
Molecular Weight307.06 g/mol
Structural Identifiers
SMILESCCCC[Sn+](CCCC)CCCC.[OH-]
InChIInChI=1S/3C4H9.H2O.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H2;/q;;;;+1/p-1
InChIKeyGMVHICBNQJYKSP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributyltin Hydroxide (CAS 1067-97-6): Organotin Biocide and Chemical Intermediate Procurement Guide


Tributyltin hydroxide (TBT-OH), CAS 1067-97-6, is a triorganotin compound with the molecular formula C12H29OSn and a molecular weight of 308.07 g/mol [1]. It belongs to the broader tributyltin (TBT) class, which serves as the active biocide in antifouling paints, wood preservatives, and industrial antifungal treatments. This compound is characterized by a central tin atom bonded to three butyl groups and one hydroxyl group, a structure that defines its specific physicochemical behavior and speciation in aqueous environments [1].

Why Tributyltin Hydroxide Cannot Be Substituted by Other Tributyltin Salts or Oxides in Critical Formulations


Substitution of tributyltin hydroxide with other tributyltin species such as the oxide (TBTO) or chloride (TBTCl) without reformulation is not scientifically sound due to fundamental differences in chemical speciation and physical properties. While all TBT compounds share the (C4H9)3Sn moiety, the counter-ion or ligand dictates the compound's behavior in aqueous and biological systems. For instance, tributyltin hydroxide possesses a pKa of approximately 6.25 [1], existing in equilibrium with its hydrated cation and other species depending on pH and chloride concentration [2]. This speciation directly influences sorption to sediments, bioavailability, and ultimately, the efficacy and environmental fate of the compound. Furthermore, differences in volatility between the hydroxide form and the oxide (TBTO) or esters (TBTN) significantly impact the long-term performance of treated materials, making direct substitution of one TBT source for another a potential cause of premature product failure [3].

Quantitative Evidence Guide for Tributyltin Hydroxide (CAS 1067-97-6): Key Differentiators for Scientific Selection


Comparative Acid Dissociation Constant (pKa) Differentiates Environmental Speciation from Triphenyltin Hydroxide

The acid dissociation constant (pKa) for the tributyltin hydroxide cation ((Sn(OH2))+(By)3) is 6.25 [1]. In contrast, the pKa for the structurally analogous triphenyltin hydroxide cation (Sn(OH2)+(Ph)3) is 5.2 [1]. This 1.05 log unit difference means that at environmentally relevant pH levels, tributyltin hydroxide will exhibit a different ratio of neutral hydroxide to charged aquo complex compared to its triphenyltin counterpart.

Environmental Chemistry Speciation Analysis Organometallic Chemistry

In Vitro Cytotoxicity Ranking Demonstrates Higher Potency of Tributyltin Moiety Over Other Butyltin Analogs

In a study using fish hepatoma PLHC-1 cells and the neutral red (NR) uptake assay, the sequence of cytotoxicity amongst butyltin compounds was determined to be tributyltin > bis(tributyl)tin > dibutyltin > tetrabutyltin > butyltin > tin(IV) [1]. Cytotoxic concentrations for trisubstituted organotin compounds like tributyltin were in the range of 10^-8 M to 10^-6 M [1].

Toxicology Antifouling Biocide Structure-Activity Relationship

Phytotoxicity and Volatility Issues Differentiate Tributyltin from Tricyclohexyltin and Triphenyltin for Plant Protection

A review of organotin pesticides states that while tributyltin oxide (a related compound in the same class) possesses insecticidal and fungicidal activity, it has generally not been useful for plant protection due to phytotoxicity and volatility problems [1]. In contrast, triphenyltin hydroxide (TPTH) has been successfully developed as a protectant fungicide due to its low phytotoxicity [1], and tricyclohexyltin hydroxide (TCTH) is also described as an extremely effective plant protection agent [1].

Agricultural Chemistry Pesticide Formulation Structure-Property Relationship

High Octanol-Water Partition Coefficient (Kow) Underpins Biocidal Efficacy and Bioaccumulation Potential

The octanol-water partition coefficient (Kow) for tributyltin varies with salinity, from a low of 5500 in 25‰ salinity seawater to a maximum of 7000 in deionized water [1]. These values are substantially higher than some earlier reports and are in more reasonable agreement with published bioaccumulation measurements [1]. This high lipophilicity is a key determinant of its ability to partition into biological membranes and organic matter.

Environmental Fate Bioavailability Antifouling Technology

Optimal Scientific and Industrial Use Cases for Tributyltin Hydroxide Based on Comparative Evidence


Marine Antifouling Paint Formulation

Tributyltin hydroxide is a key active ingredient for formulating antifouling coatings. The high and salinity-dependent octanol-water partition coefficient (Kow) of 5500-7000 [1] facilitates effective partitioning into the cell membranes of fouling organisms. Furthermore, the high cytotoxic potency of the tributyltin moiety, as demonstrated by its top ranking among butyltin compounds [2], ensures a broad spectrum of activity against algae, barnacles, and other marine life.

Wood Preservation and Industrial Biocides

For industrial wood treatment and preservation, tributyltin hydroxide provides robust fungicidal protection. The compound's speciation behavior, governed by its pKa of 6.25 [3], influences its sorption and fixation within the wood matrix. In these applications, it offers an alternative to more volatile forms like tributyltin oxide (TBTO), which is known to have a higher evaporation rate [4], potentially leading to longer-lasting protection in the treated material.

Research into Organotin Speciation and Environmental Fate

As a primary speciation product in seawater along with tributyltin chloride [1], tributyltin hydroxide is an essential standard and subject for research in environmental chemistry. Its specific pKa value of 6.25 [3] makes it a key reference for developing models that predict the sorption, mobility, and bioavailability of tributyltin compounds in aquatic and sediment environments under varying pH conditions.

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